molecular formula C25H38N2O B14746698 5-Tert-butyl-3-({[3-(dimethylamino)-2,2-dimethylpropyl](methyl)amino}methyl)biphenyl-2-ol CAS No. 5421-69-2

5-Tert-butyl-3-({[3-(dimethylamino)-2,2-dimethylpropyl](methyl)amino}methyl)biphenyl-2-ol

Cat. No.: B14746698
CAS No.: 5421-69-2
M. Wt: 382.6 g/mol
InChI Key: JNOXYPLBRGEEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group, a dimethylamino group, and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
  • 3-[(dimethylamino)methyl][1,1’-biphenyl]-2-ol
  • 5-bromo-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol

Uniqueness

The uniqueness of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5421-69-2

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

4-tert-butyl-2-[[[3-(dimethylamino)-2,2-dimethylpropyl]-methylamino]methyl]-6-phenylphenol

InChI

InChI=1S/C25H38N2O/c1-24(2,3)21-14-20(16-27(8)18-25(4,5)17-26(6)7)23(28)22(15-21)19-12-10-9-11-13-19/h9-15,28H,16-18H2,1-8H3

InChI Key

JNOXYPLBRGEEAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CC(C)(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.